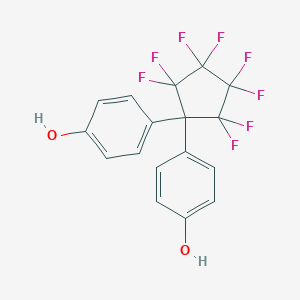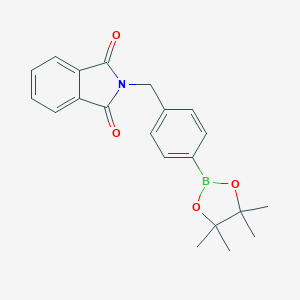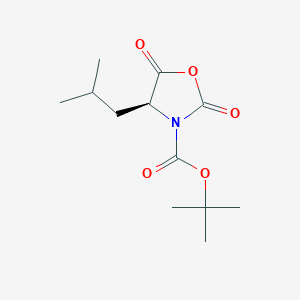
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a glutamate transporter inhibitor, and its mechanism of action involves blocking the reuptake of glutamate, which is an essential neurotransmitter in the central nervous system.
Mechanism Of Action
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate works by blocking the reuptake of glutamate by the excitatory amino acid transporter (EAAT). EAATs are responsible for the uptake of glutamate from the synaptic cleft, which is necessary to terminate glutamatergic neurotransmission. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate binds to the EAATs and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemical And Physiological Effects
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to have a range of biochemical and physiological effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has also been shown to increase the release of dopamine in the brain, which is a neurotransmitter associated with reward and motivation.
Advantages And Limitations For Lab Experiments
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a selective inhibitor of EAATs, which makes it an ideal tool for studying glutamate transporters. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is also relatively stable and has a long half-life, which allows for prolonged experiments. However, Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several limitations for lab experiments. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is not selective for a specific EAAT subtype, which can lead to off-target effects. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate also has a low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate. One potential direction is to investigate the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, which could have therapeutic implications for these diseases. Another potential direction is to develop more selective inhibitors of EAATs, which could reduce off-target effects and increase the specificity of experiments. Finally, future research could focus on the development of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties, which could make it easier to work with in experimental settings.
Conclusion:
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, also known as Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, is a glutamate transporter inhibitor that has gained significant attention in the scientific community due to its potential applications in research. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to enhance synaptic transmission and plasticity, increase the release of dopamine in the brain, and have potential therapeutic implications for neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several advantages for lab experiments, but also has limitations, such as low solubility and off-target effects. Future research could focus on investigating the role of Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate in neurodegenerative diseases, developing more selective inhibitors of EAATs, and developing Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate analogs with improved solubility and pharmacokinetic properties.
Synthesis Methods
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate is synthesized through a multi-step process that involves the reaction of tert-butyl 2-oxoacetate with 2-methylpropylamine to form tert-butyl (2-methylpropyl) carbamate. The carbamate is then reacted with ethyl chloroformate to produce tert-butyl (2-methylpropyl) carbamoyl chloride, which is subsequently reacted with glycine to form Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate.
Scientific Research Applications
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been used in a wide range of scientific research applications, including studies on the central nervous system, drug addiction, and neurodegenerative diseases. Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate has been shown to inhibit the reuptake of glutamate, leading to an increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been linked to the enhancement of synaptic transmission and plasticity, which is essential for learning and memory processes.
properties
CAS RN |
125814-33-7 |
|---|---|
Product Name |
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
InChI Key |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



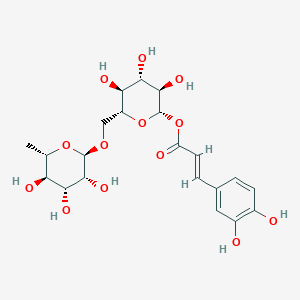
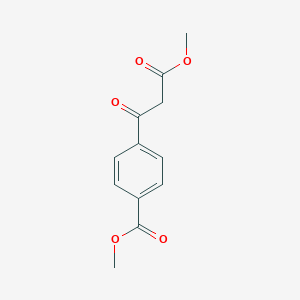
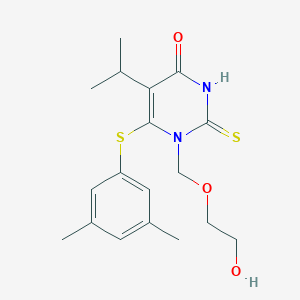
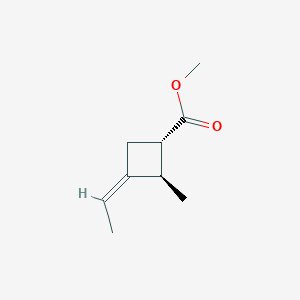
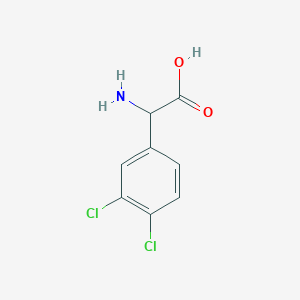
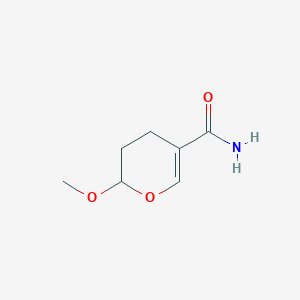
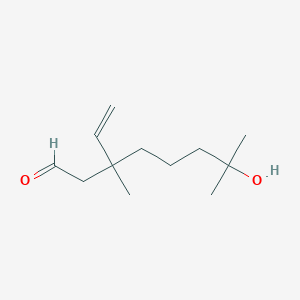
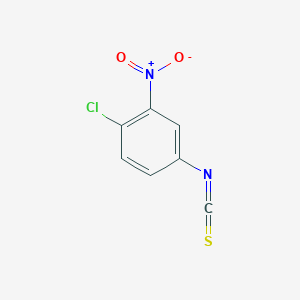
![3-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B145301.png)
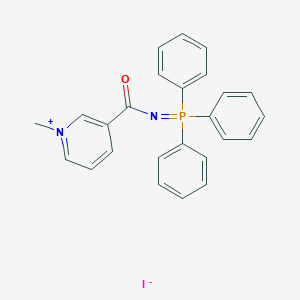
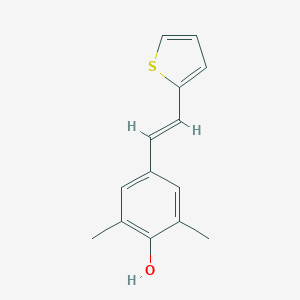
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
